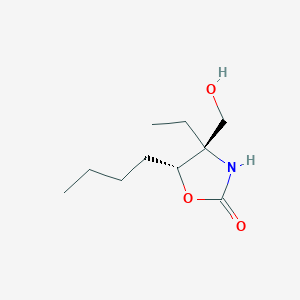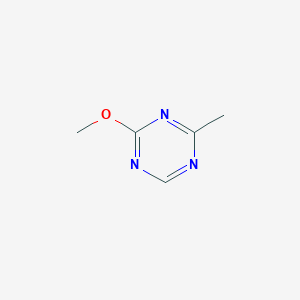
2-Methoxy-4-methyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-methyl-1,3,5-triazine is an organic compound with the molecular formula C6H10N4O. It belongs to the class of 1,3,5-triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Methoxy-4-methyl-1,3,5-triazine involves a three-step process :
Preparation of Zinc Bis (imino-bis-carbimic acid methyl ester): This step involves the reaction of sodium dicyanamide with zinc acetate in methanol.
Formation of 2,4-Dimethoxy-6-methyl-1,3,5-triazine: The intermediate from the first step is reacted with acetic anhydride without the addition of a solvent.
Final Product Formation: The 2,4-dimethoxy-6-methyl-1,3,5-triazine formed in the second step is reacted with methylamine to yield this compound.
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, which can replace the methoxy group under reflux conditions in solvents like dioxane or dichloroethane.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield substituted triazines with various functional groups.
Applications De Recherche Scientifique
2-Methoxy-4-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential antitumor and antimicrobial properties.
Industry: It is used in the production of herbicides and polymer photostabilizers.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-methyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, some 1,3,5-triazines are known to inhibit enzymes or interfere with DNA synthesis, leading to their antitumor or antimicrobial effects . The exact mechanism can vary depending on the specific application and the molecular structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound is similar in structure but has an amino group instead of a methylamino group.
4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Another similar compound with slight variations in the functional groups.
Uniqueness
2-Methoxy-4-methyl-1,3,5-triazine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino groups make it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
2-methoxy-4-methyl-1,3,5-triazine |
InChI |
InChI=1S/C5H7N3O/c1-4-6-3-7-5(8-4)9-2/h3H,1-2H3 |
Clé InChI |
CKEMJWJUBBLHOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
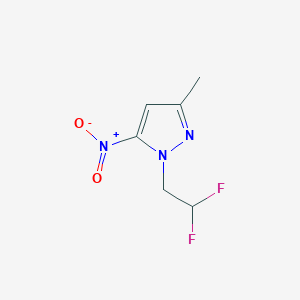
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)

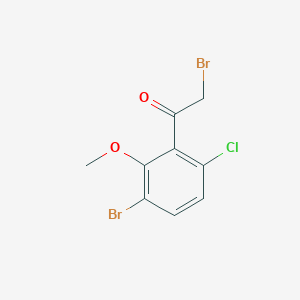
![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
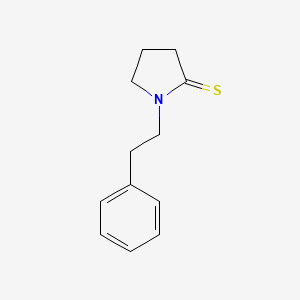
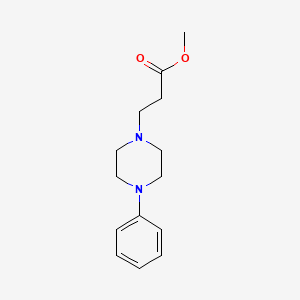
![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
